molecular formula C26H25NO3 B1420154 Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 1105190-26-8

Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B1420154
CAS No.: 1105190-26-8
M. Wt: 399.5 g/mol
InChI Key: JGMGSWGNRKEENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a complex organic compound with the molecular formula C26H25NO3 and a molecular weight of 399.48 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the reaction of anthranilic acid derivatives with benzyl halides under specific conditions . The process generally includes:

    Condensation Reaction: Anthranilic acid derivatives react with benzyl halides in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.

    Esterification: The final step involves esterification with ethanol to produce the ethyl ester form of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The benzyl groups can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Scientific Research Applications

Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinecarboxylic acids: A class of compounds with diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of benzyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1,3-dibenzyl-2-oxo-4H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-2-30-25(29)26(17-20-11-5-3-6-12-20)18-22-15-9-10-16-23(22)27(24(26)28)19-21-13-7-4-8-14-21/h3-16H,2,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMGSWGNRKEENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 5
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 6
Ethyl 1,3-dibenzyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.